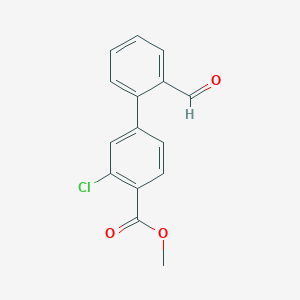

Methyl 2-chloro-4-(2-formylphenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-4-(2-formylphenyl)benzoate is an organic compound with the molecular formula C15H11ClO3 and a molecular weight of 274.7 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-formylphenyl)benzoate can be achieved through various methods. One common approach involves the esterification of 2-formylbenzoic acid with methanol under acidic conditions . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-chloro-4-(2-formylphenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: 2-chloro-4-(2-carboxyphenyl)benzoate.

Reduction: 2-chloro-4-(2-hydroxyphenyl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-chloro-4-(2-formylphenyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, making it versatile for creating derivatives with different functional groups.

- Oxidation Reactions : The aldehyde group can be oxidized to carboxylic acids or further transformed into other functional groups, expanding its utility in synthetic pathways.

- Reduction Reactions : The ester functionality can be reduced to alcohols, which are valuable in the synthesis of alcohol-containing compounds.

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit various pharmacological activities:

- Anticancer Activity : Some studies suggest that compounds derived from this structure may inhibit cancer cell proliferation.

- Anti-inflammatory Properties : Its derivatives have shown promise in reducing inflammation, which is crucial for developing new anti-inflammatory drugs.

- Antimicrobial Effects : The compound's structural characteristics may allow it to act against certain bacterial and fungal strains.

Biochemical Research

In biochemical studies, this compound serves as a probe to investigate enzyme-substrate interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to study enzyme mechanisms and develop inhibitors for therapeutic targets.

Industrial Applications

The compound is also relevant in the industrial sector, particularly in the production of specialty chemicals and agrochemicals. Its derivatives are used in formulating pesticides and herbicides due to their efficacy and specificity towards target organisms.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in Organic & Biomolecular Chemistry discusses the synthesis of complex heterocycles using this compound as a key intermediate, demonstrating its utility in drug discovery .

- Another research article emphasizes its role as a precursor for bioactive molecules with diverse pharmacological activities, showcasing its significance in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of Methyl 2-chloro-4-(2-formylphenyl)benzoate involves its reactivity towards various chemical reagents. The chloro group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions are facilitated by the electronic properties of the compound, which influence its reactivity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(2-formylphenoxy)benzoate: Similar in structure but with an ether linkage instead of a direct chloro substitution.

Methyl 2-formylbenzoate: Lacks the chloro group, making it less reactive in substitution reactions.

Uniqueness

Methyl 2-chloro-4-(2-formylphenyl)benzoate is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Actividad Biológica

Methyl 2-chloro-4-(2-formylphenyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro substituent and an aldehyde group on a benzoate framework. Its molecular formula is C16H14ClO3, with a molecular weight of approximately 303.74 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of experiments conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be around 20 µM for MDA-MB-231 cells, suggesting promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The presence of the formyl group enhances its reactivity towards nucleophiles, facilitating interactions with proteins that regulate cell survival pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-chloro-4-hydroxybenzoate with appropriate aldehydes under acidic conditions. Various derivatives have been synthesized to enhance its biological activity, including modifications to the chloro and formyl groups.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Methyl 2-bromo-4-(2-formylphenyl)benzoate | Bromination followed by formylation | Enhanced anticancer activity |

| Methyl 2-nitro-4-(2-formylphenyl)benzoate | Nitration followed by formylation | Increased antimicrobial potency |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The study concluded that the compound could serve as a lead for developing new antibiotics .

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines through the activation of caspase pathways, indicating its potential as an anticancer therapeutic .

Propiedades

IUPAC Name |

methyl 2-chloro-4-(2-formylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIDMFDRGLEZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.